molecular formula C8H20Cl2N6 B041303 2,2'-Azobis(2-methylpropionamidine) dihydrochloride CAS No. 2997-92-4

2,2'-Azobis(2-methylpropionamidine) dihydrochloride

Cat. No. B041303
CAS RN: 2997-92-4
M. Wt: 271.19 g/mol
InChI Key: LXEKPEMOWBOYRF-UHFFFAOYSA-N
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Description

2,2’-Azobis(2-methylpropionamidine) dihydrochloride is a free radical initiator and a polymerization initiator for acrylic, vinyl, and allyl monomers .


Synthesis Analysis

This compound is a highly active water-soluble azo polymerization initiator. It is uniquely characterized by the cationic amidine group. Cationic emulsions, latex, etc. can be synthesized easily and stably, therefore an excellent effect can be expected for emulsion polymerization of synthetic rubber, adhesives, etc .


Molecular Structure Analysis

The molecular formula of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride is C8H20Cl2N6 .


Chemical Reactions Analysis

This compound undergoes first-order decomposition to a cationic radical. It decomposes on exposure to UV and is compatible with cationic surfactants . It is used to prepare Resveratrol and its analogues for use as antioxidants .


Physical And Chemical Properties Analysis

The compound is available in the form of powder or granules. It has a half-life of 10 hours at 56 °C and a melting point of 175-177 °C (lit.). It is soluble in acetone, dioxane, methanol, ethanol, DMSO, and water .

Mechanism of Action

Target of Action

It is known to be used as afree radical initiator , suggesting that it may interact with various molecules in the cell to generate free radicals.

Mode of Action

AAPH acts as a free radical initiator . It generates free radicals, which are highly reactive species that can cause damage to various cellular components, including proteins, lipids, and DNA. This can lead to oxidative stress within the cell .

Biochemical Pathways

oxidative stress and cellular damage . Free radicals can disrupt these pathways, leading to cell damage and potentially cell death .

Result of Action

AAPH has been reported to have significant cytotoxicity on human cells in cell culture . This is likely due to the oxidative stress induced by the free radicals it generates. Oxidative stress can lead to cell damage and cell death, which would account for the observed cytotoxic effects .

Action Environment

The action of AAPH can be influenced by various environmental factors. For example, the generation of free radicals can be influenced by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of AAPH .

Safety and Hazards

The compound is self-heating and may catch fire. It is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The compound is used in a variety of polymerization applications and can be expected to have a wide range of uses in the future. It is uniquely characterized by the amidine group which is cationic. Cationic emulsions, latex, etc. can be synthesized easily and in a stable manner, therefore an excellent effect can be expected for emulsion polymerization of synthetic rubber, adhesives, etc .

properties

IUPAC Name

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEKPEMOWBOYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13217-66-8 (Parent)
Record name 2,2'-Azobis(2-amidinopropane) diHCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3049756
Record name 2,2'-Azobis(2-amidinopropane) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,2'-Azobis(2-methylpropionamidine) dihydrochloride

CAS RN

2997-92-4
Record name 2,2'-Azobis(2-amidinopropane) diHCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Azobis(2-amidinopropane) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-azobis[2-methylpropionamidine] dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Azobis(2-methylpropionamidine) dihydrochloride
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2,2'-Azobis(2-methylpropionamidine) dihydrochloride
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2,2'-Azobis(2-methylpropionamidine) dihydrochloride
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2,2'-Azobis(2-methylpropionamidine) dihydrochloride
Reactant of Route 5
2,2'-Azobis(2-methylpropionamidine) dihydrochloride
Reactant of Route 6
2,2'-Azobis(2-methylpropionamidine) dihydrochloride

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